![molecular formula C16H21N3O4 B5303121 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B5303121.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide, commonly known as DPA, is a compound that has been extensively studied for its potential applications in scientific research. DPA is a derivative of acetamide and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of DPA is not fully understood, but it is thought to act as a modulator of ion channels and neurotransmitter release. DPA has been shown to inhibit the release of glutamate, a neurotransmitter involved in the regulation of neuronal activity. It has also been shown to modulate the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters.
Biochemical and Physiological Effects:
DPA has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases. DPA has also been shown to modulate the activity of ion channels and neurotransmitter release, which could have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DPA in lab experiments is its specificity. DPA has been shown to have a high affinity for certain ion channels and neurotransmitter receptors, making it a useful tool for studying the function of these proteins. However, DPA also has limitations. Its effects on ion channels and neurotransmitter release are complex and not fully understood, making it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on DPA. One area of interest is the potential use of DPA as a treatment for neurological disorders, such as epilepsy and Parkinson's disease. Another area of interest is the development of more specific DPA derivatives that can target specific ion channels and neurotransmitter receptors. Additionally, further research is needed to fully understand the mechanism of action of DPA and its effects on ion channels and neurotransmitter release.
Conclusion:
In conclusion, DPA is a compound that has been extensively studied for its potential applications in scientific research. Its specificity and potential therapeutic applications make it a useful tool for studying the function of ion channels and neurotransmitter receptors. However, further research is needed to fully understand the mechanism of action of DPA and its effects on the central nervous system.
Synthesemethoden
The synthesis of DPA involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with isopropylamine and formaldehyde. The resulting product is then purified using chromatography. The purity of the final product can be confirmed using NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DPA has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the central nervous system, including the regulation of neurotransmitter release and the modulation of ion channels. DPA has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(2)19(11(3)20)9-15-17-16(18-23-15)12-6-7-13(21-4)14(8-12)22-5/h6-8,10H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBROJKCMHDWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.